

Comparative Study of MS-275 (Entinostat) Across Diverse Cancer Cell Lines

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Compound of Interest

Compound Name: CH 275

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For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Comparison

This guide provides a comparative analysis of the class I histone deacetylase (HDAC) inhibitor, MS-275 (also known as Entinostat or SNDX-275), across various cancer cell lines. The data presented is compiled from multiple studies to offer a comprehensive overview of its anti-cancer properties, supported by detailed experimental protocols and visual representations of its mechanism of action.

Performance Summary of MS-275 Across Various Cancer Cell Lines

MS-275 has demonstrated significant anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines. Its efficacy is often dose-dependent, with lower concentrations typically inducing cell cycle arrest and differentiation, while higher concentrations lead to apoptosis.^[1] The tables below summarize the half-maximal inhibitory concentration (IC₅₀) and observed effects of MS-275 in different cancer models.

Cell Line	Cancer Type	IC50	Key Effects
HCT116	Colorectal Carcinoma	Not explicitly stated, but effective at 5-20 μ M	Suppresses cell proliferation and viability, induces mitochondria-mediated intrinsic apoptosis and autophagy initiation through ROS accumulation.[2]
HCT8	Colorectal Carcinoma	Not explicitly stated, but effective at 5-20 μ M	Reduces cell viability in a dose- and time-dependent manner, promotes mitochondria-mediated intrinsic apoptosis.[2]
FHC	Normal Colon Epithelial	Higher than CRC cells	Lower cytotoxicity compared to colorectal cancer cell lines.[2]
TC32	Pediatric Solid Tumor	100 nM	Inhibition of DNA synthesis.[3]
SK-N-AS	Pediatric Solid Tumor	660 nM	Inhibition of DNA synthesis.[3]
TC71	Pediatric Solid Tumor	1000 nM	Inhibition of DNA synthesis.[3]
D283	Medulloblastoma	50 nM	Inhibition of DNA synthesis.[3]
U937	Leukemia	~1 μ M (for differentiation)	Induces p21-mediated growth arrest and differentiation at low concentrations.[1]

HL-60	Leukemia	Not specified	Dose-dependent effects. [1]
K562	Leukemia	Not specified	Dose-dependent effects. [1]
Jurkat	Leukemia	Not specified	Dose-dependent effects. [1]
Various HCC cells	Hepatocellular Carcinoma	Not specified	Suppresses cell growth by inducing G0/G1 cell cycle arrest without triggering apoptosis at lower doses, promotes hepatocyte-like differentiation. [4]
A2780	Ovarian Cancer	41.5 nM - 4.71 μ M (range across multiple lines)	Inhibits proliferation. [5]
Calu-3	Lung Cancer	41.5 nM - 4.71 μ M (range across multiple lines)	Inhibits proliferation. [5]
HT-29	Colorectal Cancer	41.5 nM - 4.71 μ M (range across multiple lines)	Inhibits proliferation. [5]

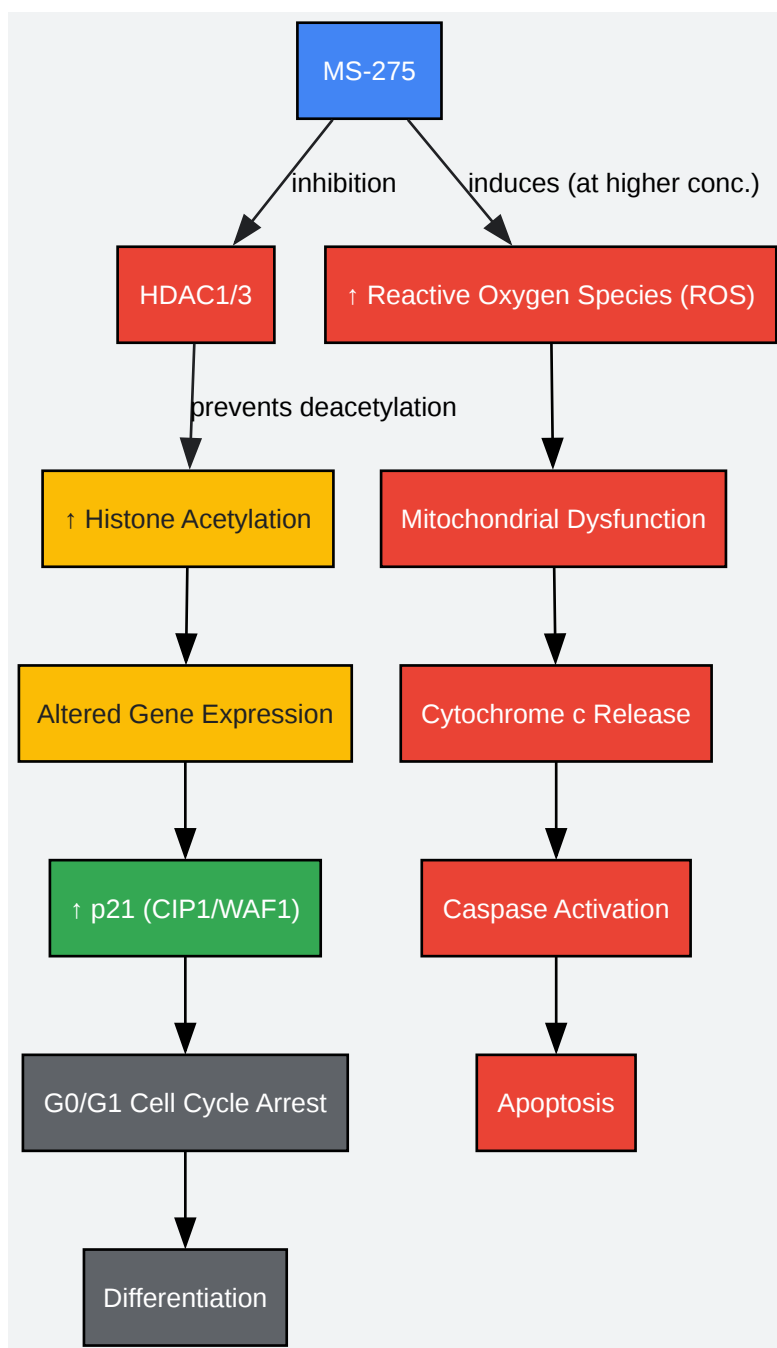
Mechanism of Action of MS-275

MS-275 is a selective inhibitor of Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC3.[\[5\]](#) By inhibiting these enzymes, MS-275 leads to an accumulation of acetylated histones, which alters chromatin structure and modulates the expression of various genes involved in cell cycle regulation, differentiation, and apoptosis.

A key mechanism of action involves the induction of the cyclin-dependent kinase inhibitor p21 (CIP1/WAF1).[\[1\]](#) This leads to cell cycle arrest, primarily in the G0/G1 phase, and can promote

differentiation in certain cancer cells.[1][4]

Furthermore, at higher concentrations, MS-275 can induce apoptosis through the generation of reactive oxygen species (ROS).[1] This increase in intracellular ROS leads to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol.[1] This cascade of events ultimately activates caspases and leads to programmed cell death.[1] In colorectal cancer cells, a novel compound referred to as "compound 275#" has also been shown to induce mitochondria-mediated apoptosis via ROS accumulation.[2]



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Caption: Signaling pathway of MS-275 leading to cell cycle arrest, differentiation, and apoptosis.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies evaluating the effect of compounds on the proliferation and viability of cancer cells.[\[2\]](#)

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5×10^3 cells per well and incubate for 24 hours to allow for attachment.
- **Treatment:** Treat the cells with various concentrations of MS-275 (or a vehicle control, e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).
- **MTT Addition:** After the treatment period, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 490 nm using a microplate reader.
- **Data Analysis:** Calculate the relative cell viability as a percentage of the vehicle-treated control cells.

Colony Formation Assay

This assay assesses the long-term proliferative potential of cells after treatment.[\[2\]](#)

- **Cell Seeding:** Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
- **Treatment:** Treat the cells with different concentrations of MS-275 for 24 hours.
- **Incubation:** Replace the medium with fresh, drug-free medium and incubate for 10-14 days, allowing colonies to form.
- **Staining:** Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with 0.1% crystal violet for 20 minutes.
- **Quantification:** Wash the plates with water, air dry, and count the number of colonies (typically defined as clusters of ≥ 50 cells).

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

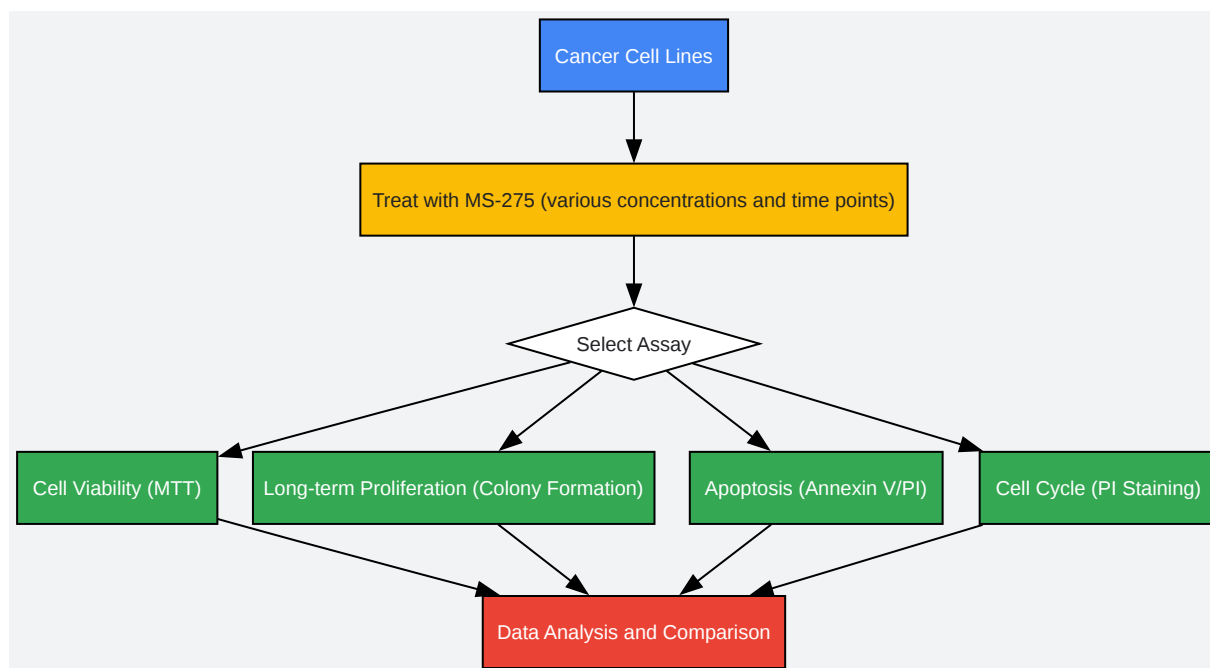
This method quantifies the percentage of apoptotic cells.[\[2\]](#)

- **Cell Treatment:** Treat cells with the desired concentrations of MS-275 for a specified time (e.g., 24 or 48 hours).
- **Cell Harvesting:** Harvest the cells by trypsinization and wash with cold PBS.
- **Staining:** Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.
- **Flow Cytometry:** Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle.

- **Cell Treatment:** Treat cells with MS-275 for the desired duration.
- **Cell Harvesting and Fixation:** Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
- **Staining:** Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
- **Flow Cytometry:** Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.



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Caption: General experimental workflow for in vitro evaluation of MS-275 in cancer cell lines.

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